Anastrozole Dimer Impurity is a significant compound in pharmaceutical chemistry, specifically related to the synthesis and analysis of anastrozole, a medication used primarily in the treatment of breast cancer. This impurity arises during the manufacturing process of anastrozole and is crucial for ensuring the quality and efficacy of the drug. The compound is classified as an impurity due to its nature of being a byproduct formed from the dimerization of anastrozole molecules.
The Anastrozole Dimer Impurity is identified by its Chemical Abstracts Service (CAS) number 1216898-82-6. It has a molecular formula of C30H31N9 and a molecular weight of 517.63 g/mol. This impurity can be sourced from various suppliers specializing in pharmaceutical standards, such as LGC Standards and Biosynth, which provide high-quality reference materials for analytical testing .
The synthesis of Anastrozole Dimer Impurity typically involves chemical reactions that lead to the dimerization of anastrozole molecules. This process can occur through various pathways, including:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reactant concentrations to minimize unwanted side reactions. Analytical techniques like HPLC are employed post-synthesis to quantify the levels of dimer impurity present in anastrozole formulations .
Anastrozole Dimer Impurity can participate in various chemical reactions typical for aromatic compounds, including:
Understanding these reactions is crucial for developing methods to control impurity levels during the synthesis of anastrozole. Reaction pathways should be optimized to minimize dimer formation while maximizing yield .
Relevant analyses often involve HPLC and mass spectrometry to assess purity levels and identify degradation products .
Anastrozole Dimer Impurity serves several scientific uses:
Anastrozole Dimer Impurity (CAS Registry Number: 1216898-82-6) is a structurally complex organic molecule formed during the synthesis of anastrozole, a breast cancer therapeutic agent. Its molecular formula is C30H31N9, corresponding to a molecular weight of 517.63 g/mol [2] [5] [8]. The impurity arises from the dimerization of two anastrozole intermediates, resulting in a symmetrical triazole-linked structure. Key features include:
CC(C)(C#N)c1cc(Cn2cncn2)cc(CC(C)(C#N)c3cc(Cn4cncn4)cc(c3)C(C)(C)C#N)c1
[3] [8], reflecting the presence of three nitrile groups and dual triazole rings. Table 1: Nomenclature and Identifiers of Anastrozole Dimer Impurity
Property | Value |
---|---|
IUPAC Name | (2RS)-2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile |
Synonyms | Anastrozole EP Impurity B; Anastrozole USP Related Compound C; Anastrozole Impurity 7 |
CAS Number | 1216898-82-6 |
Molecular Formula | C30H31N9 |
MDL Number | MFCD19105533 |
Predicted physicochemical properties include a high boiling point (722.1±70.0 °C at 760 mmHg) and density (1.2±0.1 g/cm³), consistent with its high molecular weight and aromaticity [5] [8]. It exhibits limited solubility in methanol or chloroform but degrades under humid conditions, necessitating storage at 2–8°C under inert atmospheres [2] [3].
The dimer impurity forms during the final stages of anastrozole synthesis, primarily through unintended reactions between mononitrile intermediates. Key mechanisms include:
This impurity is classified as a synthesis-related byproduct rather than a degradation product, with levels directly influenced by reaction stoichiometry and catalyst efficiency. Regulatory guidelines mandate its control below 0.15% in the API to ensure final product safety [4] .
Anastrozole Dimer Impurity is rigorously monitored under global pharmacopeias due to its potential impact on drug efficacy and quality. Specifications include:
Table 2: Pharmacopeial Designations and Testing Requirements
Pharmacopeia | Designation | Acceptance Threshold | Primary Test Method |
---|---|---|---|
USP | Related Compound C | ≤0.15% | Reversed-Phase HPLC |
EP | Impurity B (Dimer Impurity) | ≤0.15% | Reversed-Phase HPLC |
BP | Dimer Impurity | ≤0.15% | Reversed-Phase HPLC |
The impurity’s inclusion in pharmacopeial monographs underscores its critical role in quality assurance. Manufacturers must validate its limits in ANDA filings and commercial batches, aligning with USP Chapter 〈1086〉 (Impurities in Drug Substances) and ICH Q3A guidelines [3] [7]. Failure to control levels may trigger regulatory non-compliance due to risks of altered pharmacokinetics or bioequivalence [7].